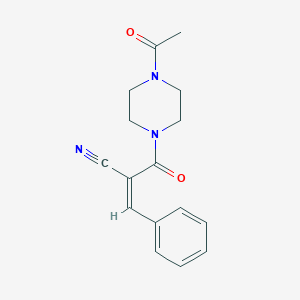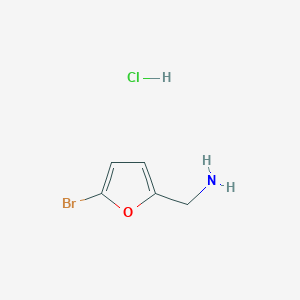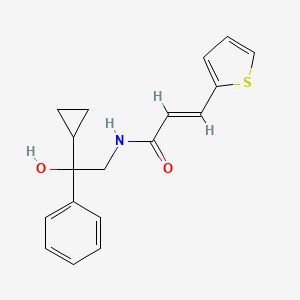
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research to study the biological mechanisms of various diseases. CPTH2 is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethylamine with thiophene-2-carboxylic acid chloride, followed by the addition of acryloyl chloride to form the final product.
Starting Materials
2-cyclopropyl-2-hydroxy-2-phenylethylamine, thiophene-2-carboxylic acid chloride, acryloyl chloride
Reaction
Step 1: 2-cyclopropyl-2-hydroxy-2-phenylethylamine is reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the intermediate N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide., Step 2: Acryloyl chloride is added to the reaction mixture and the reaction is allowed to proceed to form the final product (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide., Step 3: The product is purified by column chromatography using a suitable solvent system.
Mecanismo De Acción
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide is a competitive inhibitor of HATs, which binds to the acetyl-CoA binding site of the enzyme. The inhibition of HAT activity by (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide leads to a decrease in histone acetylation, which in turn affects gene expression. (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to have a variety of biochemical and physiological effects in various cell types. In cancer cells, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to induce cell cycle arrest and apoptosis, and to inhibit tumor growth in vivo. In neurons, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurodegenerative diseases. In macrophages, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of HATs, and has been shown to have therapeutic potential in several diseases. However, (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide also has some limitations. It is a small molecule inhibitor, which may have limited efficacy in vivo due to poor bioavailability and rapid metabolism. Additionally, the off-target effects of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide on other enzymes and pathways are not well understood.
Direcciones Futuras
There are several future directions for research on (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide. Another area of interest is the investigation of the off-target effects of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide on other enzymes and pathways. Additionally, the therapeutic potential of (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide in other diseases, such as cardiovascular disease and metabolic disorders, warrants further investigation. Finally, the development of more effective delivery methods for (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide may improve its bioavailability and efficacy in vivo.
Aplicaciones Científicas De Investigación
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been extensively studied in scientific research due to its potent inhibitory effects on HATs. HATs are enzymes that catalyze the acetylation of histone proteins, which play a critical role in regulating gene expression. Dysregulation of HAT activity has been implicated in various diseases, including cancer, neurodegenerative diseases, and inflammation. (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of several HATs, including p300, CBP, and PCAF, and has been used as a tool compound to study the biological mechanisms of these diseases.
Propiedades
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-17(11-10-16-7-4-12-22-16)19-13-18(21,15-8-9-15)14-5-2-1-3-6-14/h1-7,10-12,15,21H,8-9,13H2,(H,19,20)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWKCSOHRZVAOB-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C=CC2=CC=CS2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CNC(=O)/C=C/C2=CC=CS2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2384230.png)
![7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2384234.png)
![8-(tert-butyl)-N-(4-chlorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2384235.png)
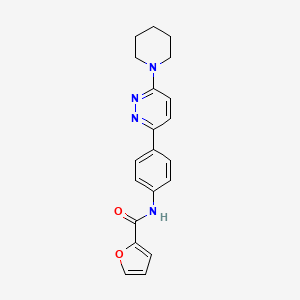
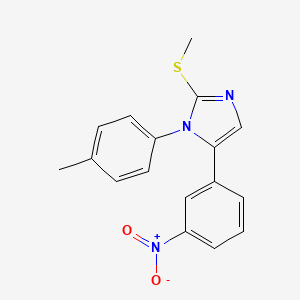
![N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2384239.png)
![Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2384240.png)
![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)
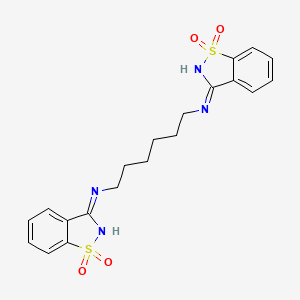
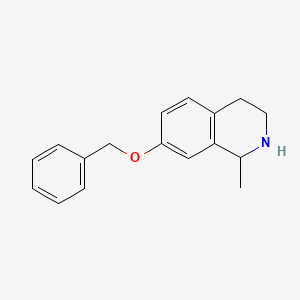
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2384248.png)
![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)
